molecular formula C7H9LiO3S B2604448 Lithium;2-oxa-6-thiaspiro[3.4]octane-8-carboxylate CAS No. 2460754-33-8

Lithium;2-oxa-6-thiaspiro[3.4]octane-8-carboxylate

Cat. No.: B2604448
CAS No.: 2460754-33-8
M. Wt: 180.15
InChI Key: CXEAFTNZUWVKHQ-UHFFFAOYSA-M
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Description

Lithium;2-oxa-6-thiaspiro[3.4]octane-8-carboxylate is a chemical compound with the molecular formula C7H10O3SLi. It is a lithium salt of 2-oxa-6-thiaspiro[3.4]octane-8-carboxylic acid. This compound is of interest due to its unique spiro structure, which includes both oxygen and sulfur atoms within the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;2-oxa-6-thiaspiro[3.4]octane-8-carboxylate typically involves the reaction of 2-oxa-6-thiaspiro[3.4]octane-8-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure complete conversion to the lithium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the purification of the final product through crystallization or other separation techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Lithium;2-oxa-6-thiaspiro[3.4]octane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the spiro ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the spiro ring structure.

    Substitution: The carboxylate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the carboxylate group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified spiro ring structures.

    Substitution: Ester or amide derivatives.

Scientific Research Applications

Lithium;2-oxa-6-thiaspiro[3.4]octane-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce spiro structures into target molecules.

    Biology: Investigated for its potential biological activity due to the presence of lithium, which is known to have various effects on biological systems.

    Medicine: Explored for its potential therapeutic applications, particularly in the context of lithium’s known mood-stabilizing properties.

    Industry: Utilized in the development of new materials with unique structural properties.

Mechanism of Action

The mechanism of action of Lithium;2-oxa-6-thiaspiro[3.4]octane-8-carboxylate is not fully understood, but it is believed to involve the interaction of the lithium ion with various molecular targets. Lithium ions are known to affect neurotransmitter release and signal transduction pathways, which could explain some of the compound’s biological effects. The spiro structure may also play a role in its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Lithium carbonate: Commonly used in medicine for its mood-stabilizing properties.

    Lithium citrate: Another lithium salt with similar applications in medicine.

    2-oxa-6-thiaspiro[3.4]octane-8-carboxylic acid: The parent acid of the lithium salt.

Uniqueness

Lithium;2-oxa-6-thiaspiro[3.4]octane-8-carboxylate is unique due to its spiro structure, which includes both oxygen and sulfur atoms. This structural feature distinguishes it from other lithium salts and may contribute to its specific chemical and biological properties.

Properties

IUPAC Name

lithium;2-oxa-6-thiaspiro[3.4]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3S.Li/c8-6(9)5-1-11-4-7(5)2-10-3-7;/h5H,1-4H2,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEAFTNZUWVKHQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1C(C2(COC2)CS1)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9LiO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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